1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine
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Overview
Description
1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenylthiazolyl group, and a triazolyl amine group
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The synthesis begins with the formation of the thiazole ring through a cyclization reaction involving a suitable precursor such as 2-aminothiophenol and a halogenated ketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the thiazole intermediate.
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azide and alkyne precursors under copper-catalyzed conditions (CuAAC).
Final Coupling: The final step involves coupling the triazole intermediate with the chlorophenyl-thiazole derivative to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially yielding amine or hydrocarbon derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules for various applications.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases. Its unique structure allows for interactions with various biological targets.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-4-(4-methylthiazol-2-yl)-1H-1,2,3-triazol-5-amine: This compound has a methyl group instead of a phenyl group on the thiazole ring, which may affect its reactivity and biological activity.
1-(4-bromophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine: The presence of a bromine atom instead of chlorine can influence the compound’s chemical properties and interactions.
1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-carboxamide: The carboxamide group introduces additional hydrogen bonding capabilities, potentially altering the compound’s behavior in biological systems.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-(4-phenyl-1,3-thiazol-2-yl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5S/c18-12-6-8-13(9-7-12)23-16(19)15(21-22-23)17-20-14(10-24-17)11-4-2-1-3-5-11/h1-10H,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMVUDFDGPSSEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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